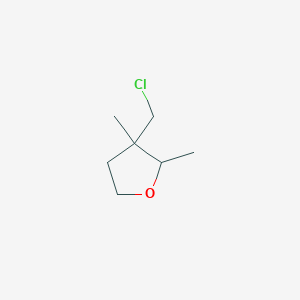

3-(Chloromethyl)-2,3-dimethyloxolane

Beschreibung

3-(Chloromethyl)-2,3-dimethyloxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a five-membered oxygen-containing ring with a chloromethyl group and two methyl groups at positions 2 and 3.

Eigenschaften

Molekularformel |

C7H13ClO |

|---|---|

Molekulargewicht |

148.63 g/mol |

IUPAC-Name |

3-(chloromethyl)-2,3-dimethyloxolane |

InChI |

InChI=1S/C7H13ClO/c1-6-7(2,5-8)3-4-9-6/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

HEOLLTSBGBCJCB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCO1)(C)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,3-dimethyloxolane typically involves the chloromethylation of 2,3-dimethyloxolane. One common method includes the reaction of 2,3-dimethyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under mild conditions, often at temperatures ranging from 0 to 10°C .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-2,3-dimethyloxolane may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-2,3-dimethyloxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2,3-dimethyloxolane.

Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Reactions: Products include methyl-substituted oxolanes.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-2,3-dimethyloxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2,3-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3-(Chloromethyl)-2,3-dimethyloxolane with structurally related compounds:

Key Differences in Reactivity and Stability

- Ring Strain and Reactivity: Epichlorohydrin’s three-membered epoxide ring is highly strained, making it reactive in nucleophilic ring-opening (e.g., with amines or alcohols) . In contrast, 3-(Chloromethyl)-2,3-dimethyloxolane’s five-membered oxolane ring is less strained, favoring slower, controlled reactions. 2-(2-Chloroethyl)-1,3-dioxolane’s dual oxygen atoms increase polarity, enhancing solubility in polar solvents compared to the mono-oxygen oxolane derivative .

Steric Effects :

- Functional Group Influence: Chloromethyl esters (e.g., Chloromethyl 3,3-dimethylbutanoate) undergo hydrolysis more readily than ether-linked chloromethyl compounds due to the electron-withdrawing ester group .

Biologische Aktivität

3-(Chloromethyl)-2,3-dimethyloxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and data tables.

Chemical Structure and Properties

3-(Chloromethyl)-2,3-dimethyloxolane is characterized by its oxolane (tetrahydrofuran) ring structure with chloromethyl and dimethyl substituents. Its molecular formula is C₇H₁₃ClO, and it has a molecular weight of approximately 146.63 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Chloromethyl)-2,3-dimethyloxolane exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(Chloromethyl)-2,3-dimethyloxolane | 62.5 | E. coli |

| 78.12 | S. aureus |

This table summarizes minimum inhibitory concentration (MIC) values for the compound against selected bacteria, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 3-(Chloromethyl)-2,3-dimethyloxolane has been investigated in various in vitro studies. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may possess cytotoxic effects against certain cancer types, warranting further investigation into its mechanisms of action.

Case Studies

- Antibacterial Effects : A study evaluated the antibacterial activity of various chlorinated compounds, including derivatives of 3-(Chloromethyl)-2,3-dimethyloxolane. The results indicated strong activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting the compound's potential in treating resistant infections.

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that 3-(Chloromethyl)-2,3-dimethyloxolane led to significant decreases in cell viability, suggesting it could be developed into a therapeutic agent for cancer treatment.

The biological activity of 3-(Chloromethyl)-2,3-dimethyloxolane is hypothesized to involve:

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The chloromethyl group may interact with active sites on enzymes critical for bacterial growth and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.